Benzyl 3-aminopyrazolidine-4-carboxylate
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Overview
Description
Benzyl 3-aminopyrazolidine-4-carboxylate is a heterocyclic compound that features a pyrazolidine ring substituted with an amino group at the 3-position and a carboxylate ester at the 4-position. The benzyl group attached to the carboxylate moiety enhances the compound’s lipophilicity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-aminopyrazolidine-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of benzyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-aminopyrazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include the corresponding alcohol.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
Benzyl 3-aminopyrazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl 3-aminopyrazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the benzyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Aminopyrazole: Lacks the carboxylate ester and benzyl group, making it less lipophilic.
4-Aminopyrazolidine-3-carboxylate: Similar structure but different substitution pattern.
Benzyl 4-aminopyrazolidine-3-carboxylate: Positional isomer with different biological activity
Uniqueness: Benzyl 3-aminopyrazolidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and binding affinity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
benzyl 3-aminopyrazolidine-4-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c12-10-9(6-13-14-10)11(15)16-7-8-4-2-1-3-5-8/h1-5,9-10,13-14H,6-7,12H2 |
InChI Key |
RLATXRBQSWCTPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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